B1575015 Cancer/testis antigen 1 (89-100)

Cancer/testis antigen 1 (89-100)

カタログ番号 B1575015
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 1;  NY-ESO-1

科学的研究の応用

Immunotherapy Development

Cancer/testis (CT) antigens, including CT antigen 1 (89-100), represent a promising category of tumor antigens for cancer immunotherapy. Their expression is normally limited to male germ cells in the testis, but in malignancy, this gene regulation is disrupted, leading to CT antigen expression in various tumor types. This unique expression pattern makes them ideal targets for antigen-specific cancer vaccines, with clinical trials already in progress for antigens like MAGE-A and NY-ESO-1 (Scanlan et al., 2002).

Diagnostic Biomarkers

CT antigens, due to their specific expression in tumors and testis, can serve as biomarkers for early cancer detection. They are being investigated for their potential role in oncogenesis and as indicators of tumor progression, offering insights into disease mechanisms and aiding in early diagnostics (Simpson et al., 2005).

Immunogenicity and Vaccine Trials

CT antigens are known for inducing spontaneous humoral and cell-mediated immune responses in cancer patients, which is crucial for the development of cancer vaccines. Spontaneous immune responses have been demonstrated against several CT antigens, making them focal points for vaccine-based clinical trials (Ghafouri-Fard & Modarressi, 2009).

Role in Tumor Progression

CT antigens are believed to correlate with tumor progression. Their expression in various cancers suggests a potential role in the development of specific cancer types, indicating their significance beyond being mere biomarkers and extending into the realm of understanding cancer pathogenesis (Caballero & Chen, 2009).

Therapeutic Targets in Urological Malignancies

Specifically, in the context of urological malignancies, CT antigens like CT antigen 1 (89-100) are being explored as novel biomarkers and therapeutic targets for cancer immunotherapy. Their expression in advanced cancers with stem cell-like characteristics opens new avenues for targeted treatment strategies (Kulkarni et al., 2012).

特性

配列

EFYLAMPFATPM

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 1 (89-100);NY-ESO-1 (89-100)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。